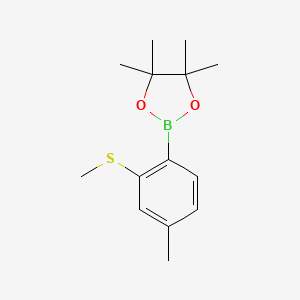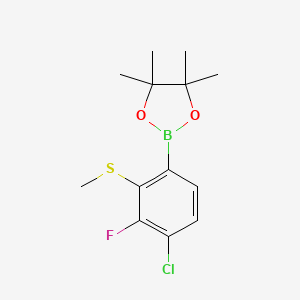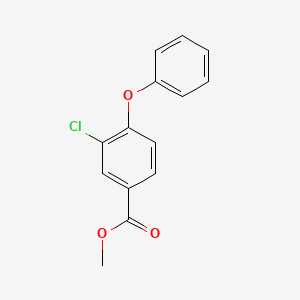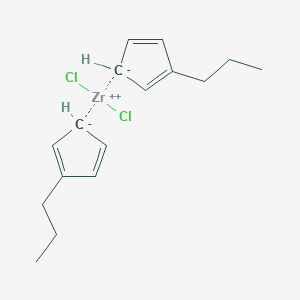
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is an organometallic compound that features zirconium as its central metal atom This compound is part of the metallocene family, which is characterized by the presence of cyclopentadienyl ligands bound to a metal center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride typically involves the reaction of zirconium tetrachloride with n-propylcyclopentadienyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
ZrCl4+2(C5H4C3H7)→(C5H4C3H7)2ZrCl2
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure conditions. The use of solvents such as toluene or hexane is common to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO_2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds
Scientific Research Applications
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, including high-performance polymers and composites.
Mechanism of Action
The mechanism by which bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the metal center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as polymerization or biological imaging.
Comparison with Similar Compounds
Similar Compounds
- Bis-(n-propylcyclopentadienyl)-magnesium
- Bis-(n-propylcyclopentadienyl)-iron
- Bis-(n-propylcyclopentadienyl)-nickel
Uniqueness
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is unique due to its high stability and reactivity, making it an effective catalyst in various chemical reactions. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds.
Properties
IUPAC Name |
dichlorozirconium(2+);2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWPSLYHSPHMNT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.Cl[Zr+2]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
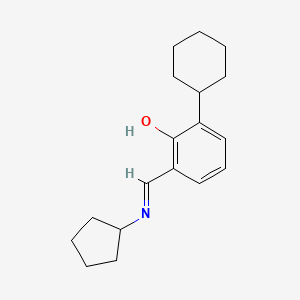
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
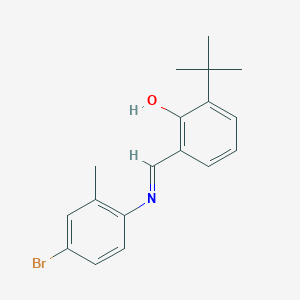
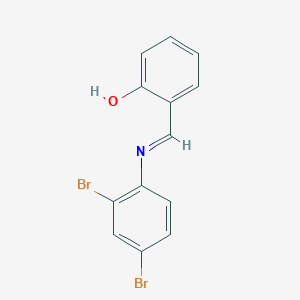
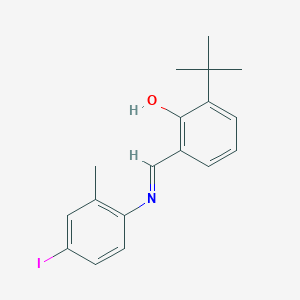
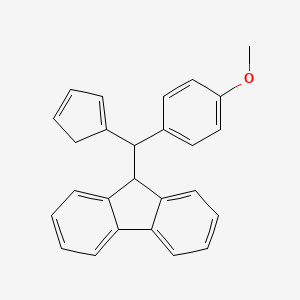
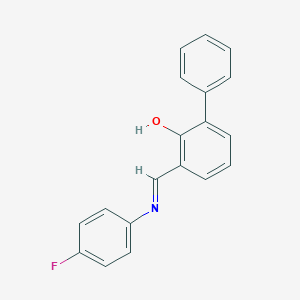
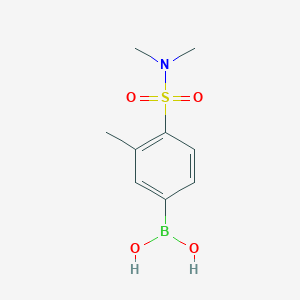
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
